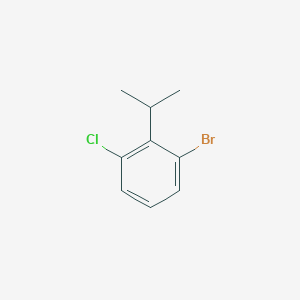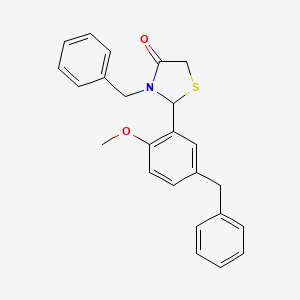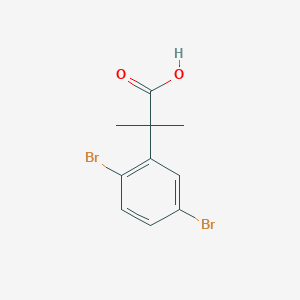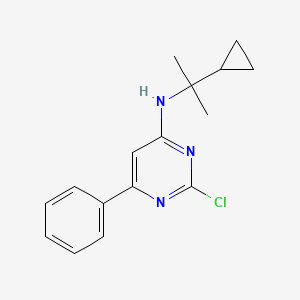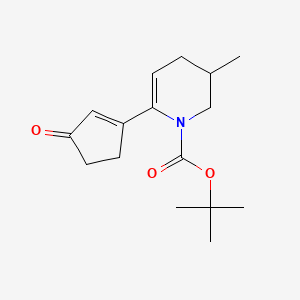
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a cyclopentenone moiety attached to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. The cyclopentenone moiety can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for Diels-Alder reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring and the cyclopentenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-pyridine-1-carboxylate: Lacks the dihydropyridine ring, making it less versatile in certain reactions.
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-piperidine-1-carboxylate: Contains a fully saturated piperidine ring, which may alter its biological activity.
Uniqueness
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a dihydropyridine ring and a cyclopentenone moiety. This structure provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-methyl-6-(3-oxocyclopenten-1-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-5-8-14(12-6-7-13(18)9-12)17(10-11)15(19)20-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3 |
InChI 键 |
CEIMIVDLLPPASX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
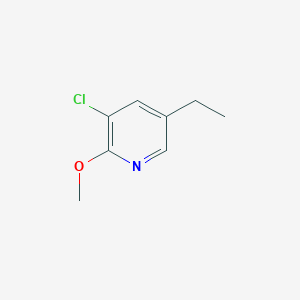


![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
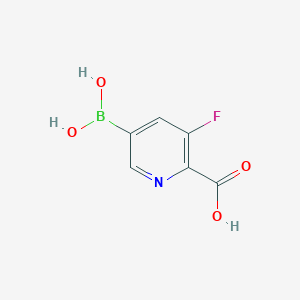
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
